molecular formula C29H23N3O3S2 B2874058 N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide CAS No. 361173-86-6

N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide

カタログ番号: B2874058
CAS番号: 361173-86-6
分子量: 525.64
InChIキー: ZLFBAIIURFCGAT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a benzothiazole core linked to a phenyl group, which is further connected to a sulfonamide moiety substituted with a 3,4-dihydroquinoline scaffold. The benzothiazole moiety is a common pharmacophore in medicinal chemistry, known for enhancing binding affinity to enzymatic targets such as β-secretase (BACE1), a key enzyme in Alzheimer’s disease progression . The sulfonyl group improves metabolic stability and solubility, while the dihydroquinoline component may contribute to lipophilicity and blood-brain barrier penetration .

特性

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N3O3S2/c33-28(30-23-15-11-22(12-16-23)29-31-25-8-2-4-10-27(25)36-29)21-13-17-24(18-14-21)37(34,35)32-19-5-7-20-6-1-3-9-26(20)32/h1-4,6,8-18H,5,7,19H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFBAIIURFCGAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and quinoline intermediates, followed by their coupling through sulfonylation and amidation reactions. Common reagents used in these steps include sulfuric acid, acetic anhydride, and various catalysts to facilitate the reactions under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency in the product quality.

化学反応の分析

Types of Reactions

N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole and quinoline rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

科学的研究の応用

N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

作用機序

The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For instance, it may inhibit certain kinases or modulate signaling pathways involved in cell proliferation and apoptosis.

類似化合物との比較

Comparison with Structurally Similar Compounds

Functional Group Analysis and Bioactivity

The table below compares the target compound with structurally related derivatives:

Compound Name/Structure Key Functional Groups Biological Activity/Application Synthesis Yield Reference
N-(4-(Benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide (Target Compound) Benzothiazole, sulfonamide, dihydroquinoline Kinase inhibition, BACE1 targeting 41–57%
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] Triazole-thione, sulfonyl, halogens (Cl, Br) Antifungal/antimicrobial activity 65–78%
N-(3-(Benzo[d]thiazol-2-yl)-4-(tert-butyldiphenylsilyloxy)phenyl)benzamide (BTTPB) Benzothiazole, silyl ether Fluoride-selective fluorescent probe Not reported
N-(4-(Methylthio)phenyl)benzamide (3ah) Benzamide, methylthio Reductive transamidation model compound 63%
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide Pyridine, sulfonamide, aniline Antibacterial/antiviral activity Not reported

Key Observations:

  • Target Compound vs. Triazole-Thiones [7–9]: The target lacks the triazole-thione system but retains the sulfonyl group, which is critical for enzyme inhibition.
  • Target Compound vs. BTTPB: Both contain benzothiazole, but BTTPB’s silyl ether group limits aqueous solubility, restricting its utility in biological systems. The target’s sulfonamide and dihydroquinoline groups enhance hydrophilicity and target specificity .
  • Target Compound vs. The target’s synthesis yield (41–57%) is comparable to 3ah (63%), though optimization may be required .

Structural and Spectral Comparisons

  • Tautomerism: Unlike triazole-thiones [7–9], which exist in thione-thiol tautomeric equilibrium, the target compound’s rigid benzothiazole and sulfonamide backbone prevent tautomerism, enhancing stability in physiological conditions .
  • Spectral Signatures: The target’s IR spectrum would lack the νC=S band (~1250 cm⁻¹) seen in triazole-thiones [7–9], confirming the absence of thione groups. Its ¹H-NMR would display distinct aromatic protons from the benzothiazole and dihydroquinoline moieties, differing from the methylthio resonance in 3ah .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。